6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine
Overview
Description
6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1045335-19-0 . It has a molecular weight of 185.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 6-(3,3-difluoro-1-azetidinyl)-3-pyridinylamine . The InChI Code is 1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
Environmental Remediation
One significant application of compounds similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, specifically amine-functionalized sorbents, is in environmental remediation. These compounds have been identified as effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of amine-containing sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the potential of similar amine-functionalized compounds in addressing environmental contamination issues and improving water treatment technologies (Ateia et al., 2019).
Pharmaceutical Research
In pharmaceutical research, compounds with structural elements similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, such as pyrimidines and other heterocyclic amines, have been extensively studied for their therapeutic potentials. These compounds are pivotal in the synthesis of central nervous system (CNS) acting drugs. The diverse functionality of heterocycles, including nitrogen-containing structures like pyridine, provides a basis for developing compounds with CNS activity, ranging from antidepressants to anticonvulsants. This indicates a broad spectrum of potential pharmaceutical applications for compounds with similar structures (Saganuwan, 2017).
Chemical Synthesis and Catalysis
The structural features of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine are conducive to chemical synthesis and catalysis applications. Such structures are integral in the development of novel catalysts and synthetic methods, enhancing the efficiency and selectivity of chemical reactions. This includes the synthesis of various N-heterocycles, which are critical components in many natural products and therapeutically relevant compounds. The ability to manipulate these structures for specific reactions underscores their importance in advancing synthetic chemistry and material science (Philip et al., 2020).
Environmental Science
Further, the role of similar compounds in understanding the environmental fate and degradation of polyfluoroalkyl chemicals is noteworthy. Research into the microbial degradation of these chemicals sheds light on their persistence and toxicity in the environment. The insights gained from such studies are crucial for developing strategies to mitigate the environmental impact of these persistent organic pollutants (Liu & Avendaño, 2013).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
properties
IUPAC Name |
6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBLCIJOQGMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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